molecular formula C16H12O6 B12564346 2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy- CAS No. 200391-95-3

2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy-

Cat. No.: B12564346
CAS No.: 200391-95-3
M. Wt: 300.26 g/mol
InChI Key: IGHVYQBBZBLNDW-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy- is a complex organic compound with the molecular formula C16H12O6. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy- typically involves the condensation of appropriate phenolic compounds with coumarin derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the extraction of natural precursors from plant sources followed by chemical modifications. The use of advanced techniques such as chromatography and crystallization ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for potential therapeutic effects against various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy- involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-
  • 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-
  • 2H-1-Benzopyran-2-one, 4-[(acetyloxy)methyl]-6,7-dimethoxy-

Uniqueness

Compared to similar compounds, 2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of hydroxyl and methoxy groups enhances its antioxidant activity and potential therapeutic applications .

Properties

CAS No.

200391-95-3

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxychromen-2-one

InChI

InChI=1S/C16H12O6/c1-21-15-7-14-10(5-13(15)19)9(6-16(20)22-14)8-2-3-11(17)12(18)4-8/h2-7,17-19H,1H3

InChI Key

IGHVYQBBZBLNDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

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